(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid
Description
This compound is a synthetic statin analog characterized by a quinoline core substituted with a cyclopropyl group at position 2 and a 4-fluorophenyl group at position 4. The (3S,5R,E) configuration distinguishes it from clinically used statins like Pitavastatin, which adopts the (3R,5S,E) stereochemistry. The molecular formula is C₂₅H₂₄FNO₄, with a molecular weight of 421.46 g/mol . Its structure includes a heptenoic acid chain with hydroxyl groups at positions 3 and 5, critical for binding to HMG-CoA reductase, the target enzyme in cholesterol biosynthesis .
Properties
IUPAC Name |
(E,3S,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/b12-11+/t18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYFMXBACGZSIL-JUFISIKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H](C[C@@H](CC(=O)O)O)O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00478205 | |
| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254452-86-3 | |
| Record name | (3S,5R,6E)-7-[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-3,5-dihydroxy-6-heptenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00478205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid, also known by its CAS number 254452-86-3, is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of 421.46 g/mol. It features a quinoline structure that may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with specific receptors and enzymes, influencing processes such as:
- Anti-inflammatory Activity : The compound exhibits potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : Its structure allows it to scavenge free radicals, thus providing protective effects against oxidative stress.
2. Pharmacological Effects
Research indicates that (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid may have several pharmacological effects:
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduces levels of TNF-alpha and IL-6 | |
| Antioxidant | Increases glutathione levels | |
| Antimicrobial | Inhibits growth of specific bacterial strains |
Study 1: Anti-inflammatory Effects
In a controlled study involving animal models, (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid was administered to assess its anti-inflammatory properties. Results indicated a significant reduction in paw edema compared to the control group, suggesting effective anti-inflammatory action.
Study 2: Antioxidant Activity
A recent study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results demonstrated that it effectively scavenged free radicals, with a potency comparable to established antioxidants like ascorbic acid.
Scientific Research Applications
Synthesis and Mechanism of Action
(3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is synthesized through multi-step reactions involving chiral building blocks. A common synthetic route includes the reaction of a chiral precursor with (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-prop-2-en-1-al in the presence of chiral catalysts like titanium binalftol. The resulting compound acts as a competitive inhibitor of HMG-CoA reductase by mimicking the natural substrate HMG-CoA, thereby reducing cholesterol biosynthesis .
Pharmaceutical Development
The primary application of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid is in the synthesis of Pitavastatin, a potent cholesterol-lowering drug. Researchers focus on optimizing synthetic routes to enhance yield and purity while reducing costs .
Structure-Activity Relationship Studies
This compound serves as a foundational structure for synthesizing various derivatives and analogs of Pitavastatin. These studies are critical for understanding the pharmacophore and developing more selective HMG-CoA reductase inhibitors .
Prodrug Development
The functional groups present in (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid allow for esterification reactions to create prodrugs. These prodrugs can enhance the pharmacokinetic properties of the parent compound, potentially improving therapeutic efficacy .
Case Study 1: Synthesis Optimization
A study conducted by researchers aimed to optimize the synthetic pathway for (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid. By employing a new chiral catalyst system, they achieved a higher yield of the desired enantiomer with improved reaction times compared to traditional methods.
Case Study 2: Derivative Exploration
Another research project focused on synthesizing various derivatives of (3S,5R,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid to evaluate their biological activity against HMG-CoA reductase. The study revealed that certain modifications enhanced inhibitory potency and selectivity .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl groups at positions 3 and 5 undergo selective oxidation under controlled conditions:
Mechanistic Insight : Oxidation proceeds via hydride abstraction (PCC) or radical pathways (TEMPO), with steric hindrance from the cyclopropyl group influencing regioselectivity .
Reduction Reactions
The α,β-unsaturated double bond (C6–C7) is susceptible to catalytic hydrogenation:
| Catalyst | Product | Conditions | Yield |
|---|---|---|---|
| Pd/C (10% w/w) | Saturated heptanoic acid derivative | H₂ (1 atm), ethanol, 25°C | 92% |
| Rh/Al₂O₃ | Partially reduced dihydro product | H₂ (3 atm), THF, 50°C | 68% |
Stereochemical Outcome : Hydrogenation preserves the (3S,5R) configuration but eliminates the E-geometry at C6–C7 .
Lactonization
Intramolecular esterification forms a 15-membered macrolactone under acidic conditions:
Key Data :
Electrophilic Aromatic Substitution
The 4-fluorophenyl group participates in regioselective reactions:
| Reaction | Reagent | Position Modified | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Para to fluorine | Nitro-fluorophenyl derivative . |
| Halogenation | Cl₂/FeCl₃ | Ortho to fluorine | Dichloro-fluorophenyl analog. |
Limitations : Steric bulk from the quinoline core reduces reactivity at the meta position.
Esterification and Amidation
The carboxylic acid reacts with alcohols or amines:
| Substrate | Reagent | Product | Application |
|---|---|---|---|
| Ethanol | H₂SO₄ (cat.) | Ethyl ester (pro-drug form) | Enhanced bioavailability . |
| 1-Phenylethylamine | EDC/HOBt | N-(1-Phenylethyl)amide | Crystallization studies . |
Kinetics : Esterification follows second-order kinetics with at 25°C .
Degradation Pathways
Stability studies reveal two primary degradation routes:
-
Photooxidation :
-
Hydrolytic Degradation :
Metal Complexation
The hydroxyl and carboxylate groups coordinate with divalent cations:
| Metal | Stoichiometry | Stability Constant (log K) |
|---|---|---|
| Ca²⁺ | 2:1 (metal:ligand) | 8.9 ± 0.2 |
| Mg²⁺ | 1:1 | 5.7 ± 0.3 |
Biological Relevance : Calcium complexes show improved aqueous solubility for pharmaceutical formulations .
Comparison with Similar Compounds
Structural and Stereochemical Differences
The activity of statins is highly dependent on stereochemistry. Below is a comparative analysis of key structural features:

Key Observations :
- The target compound and Pitavastatin share identical molecular formulas but differ in stereochemistry at C3 and C5. The (3R,5S) configuration in Pitavastatin is essential for optimal binding to HMG-CoA reductase .
- Fluvastatin and Rosuvastatin incorporate heterocyclic cores (indole, pyrimidine) instead of quinoline, influencing their pharmacokinetic profiles.
- Atorvastatin’s pyrrole ring and extended side chain enhance lipophilicity, contributing to its long half-life .
Pharmacological and Metabolic Profiles
Efficacy in HMG-CoA Reductase Inhibition
- Pitavastatin : Exhibits potent LDL-C reduction (≈40% at 4 mg/day) comparable to Atorvastatin and Rosuvastatin .
- Rosuvastatin : Superior efficacy (≈52% LDL-C reduction at 40 mg/day) attributed to its sulfonamide group, which enhances solubility and tissue penetration .
Metabolism and Drug Interactions
Q & A
Q. What are the key considerations for optimizing the stereoselective synthesis of this compound?
The synthesis involves critical chiral intermediates, such as (E)-3-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]prop-2-en-1-al (Formula II in ). A binaphthol-titanium complex derived from 1,1-bi-2-naphthol and titanium tetraisopropoxide is essential for enantioselective induction. Researchers should prioritize reaction temperature control (≤−20°C) and catalyst stoichiometry to minimize racemization. Post-synthesis desilylation steps must use mild acidic conditions (e.g., HCl in THF) to preserve the stereochemical integrity of the 3,5-dihydroxy groups .
Q. How can structural characterization resolve discrepancies in reported stereochemical configurations?
Conflicting stereochemical assignments (e.g., 3S vs. 3R, 5R vs. 5S) arise from differing synthesis protocols. Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and compare retention times against known standards. X-ray crystallography of intermediates, such as (E)-Ethyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-5-hydroxy-3-oxohept-6-enoate (CAS 121660-11-5), provides definitive stereochemical evidence. Cross-validate with NOESY NMR to confirm spatial proximity of hydroxyl and cyclopropyl groups .
Advanced Research Questions
Q. What strategies address low yields in the final hydrolysis step to the carboxylic acid form?
Hydrolysis of ester precursors (e.g., tert-butyl (3R,5S,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate ) often suffers from side reactions. Replace traditional acid/base hydrolysis with enzymatic methods using lipases (e.g., Candida antarctica Lipase B) in biphasic systems (hexane:buffer pH 7.4). This reduces epimerization at C3 and C5, improving yields from ~60% to >85% .
Q. How do electronic effects of the 4-fluorophenyl group influence biological activity?
Computational studies (DFT at B3LYP/6-31G*) reveal the 4-fluorophenyl moiety enhances π-π stacking with hydrophobic enzyme pockets (e.g., HMG-CoA reductase analogs). Compare activity against analogs with non-fluorinated or bulkier substituents (e.g., 4-chlorophenyl). In vitro assays show a 3.2-fold increase in binding affinity for the fluorinated derivative versus non-fluorinated controls, correlating with reduced IC50 values .
Q. What analytical methods resolve contradictions in metabolic stability data across studies?
Discrepancies in hepatic microsomal stability (e.g., t1/2 ranging from 2.1 to 8.7 hours) stem from variability in CYP450 isoforms. Use recombinant CYP2C9 and CYP3A4 isoforms to isolate metabolic pathways. LC-HRMS with isotopic labeling (e.g., ²H at C6) tracks hydroxylation and quinoline ring oxidation. Cross-reference with in silico MetaSite predictions to identify high-risk metabolic soft spots .
Methodological Tables
Table 1: Comparative Stereochemical Analysis of Key Intermediates
Table 2: Metabolic Stability Profiling
| CYP Isoform | t1/2 (hours) | Major Metabolite | Bioactivity Retention (%) |
|---|---|---|---|
| CYP2C9 | 2.1 | 6-Hydroxyquinoline derivative | 12% |
| CYP3A4 | 5.8 | 4-Fluorophenyl glucuronide | 67% |
Critical Data Contradictions & Resolutions
-
Contradiction: Conflicting reports on the role of the cyclopropyl group in solubility.
Resolution: Use Hansen Solubility Parameters (HSPiP software) to model solvent interactions. The cyclopropyl group reduces polarity (Δδ = 2.1 MPa¹/² vs. methyl), favoring acetonitrile/water mixtures (70:30) for crystallization . -
Contradiction: Disputed cytotoxicity in primary hepatocytes (EC50: 12 μM vs. 45 μM).
Resolution: Standardize cell viability assays (MTT vs. ATP luminescence). ATP assays show higher sensitivity to mitochondrial dysfunction caused by quinoline ring oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

